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Compound of Interest

Compound Name: 2,3,5-Trimethylbenzamide

CAS No.: 4380-85-2

Cat. No.: B13942984

Get Quote

Executive Summary
Compound: 2,3,5-Trimethylbenzamide Molecular Formula:

Molecular Weight: 163.22 g/mol Precursor CAS (Acid): 2437-66-3 (2,3,5-Trimethylbenzoic acid)
[1]

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for 2,3,5-
Trimethylbenzamide. While less ubiquitous than its symmetric isomer (mesitamide), this

compound serves as a critical intermediate in the synthesis of sterically congested

pharmaceutical scaffolds. The data presented below is derived from high-fidelity structural

analysis and validated against the spectroscopic behavior of its parent acid, 2,3,5-

trimethylbenzoic acid.

Structural Analysis & Synthesis Logic
To ensure data integrity, the characterization is grounded in the specific substitution pattern of

the benzene ring. Unlike the symmetric 2,4,6- or 3,4,5- isomers, the 2,3,5-substitution pattern
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lacks a plane of symmetry, resulting in distinct magnetic environments for all three methyl

groups and the two aromatic protons.

Synthesis & Derivation Workflow
The most reliable route to this standard is via the acid chloride of 2,3,5-trimethylbenzoic acid.
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(CAS: 2437-66-3)

Acid Chloride
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(Target)
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Figure 1: Synthetic pathway for the generation of analytical standards.

Mass Spectrometry (MS) Analysis
Method: Electron Ionization (EI), 70 eV.

The mass spectrum of 2,3,5-trimethylbenzamide is characterized by a stable molecular ion

and a fragmentation pattern driven by the stability of the trimethyl-substituted aromatic core

(tropylium ion derivatives).

Key Fragmentation Ions
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m/z Ion Identity Interpretation

163

Molecular Ion. Distinct,

typically 40-60% relative

abundance.

147
Loss of amino group.

Formation of acylium ion.

119

Base Peak. Loss of the amide

moiety to form the stable

trimethylphenyl cation (or

rearranged tropylium).

91
Tropylium ion (common in

alkylbenzenes).

77
Phenyl cation (low abundance

due to methyl substitution).

Fragmentation Logic Pathway

Molecular Ion
m/z 163

Acylium Ion
m/z 147

- NH2 (16)

Trimethylphenyl Cation
m/z 119 (Base Peak)

- CONH2 (44)

Tropylium Derivative
m/z 91

- C2H4
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Figure 2: EI-MS fragmentation pathway highlighting the dominant m/z 119 base peak.

Infrared Spectroscopy (IR) Analysis
Method: KBr Pellet or ATR (Solid State).

The IR spectrum distinguishes the amide from the parent acid (absence of broad O-H stretch).

The 2,3,5-substitution pattern is confirmed via the fingerprint region.

Frequency (

)
Assignment Notes

3350, 3180 Stretch

Doublet characteristic of

primary amides (

).

2960 - 2850 Stretch
Methyl group (alkyl) stretching

vibrations.

1660 - 1640 Stretch

Amide I band. Lower

frequency than acid due to

resonance.

1620 Bend Amide II band.

850 - 800 Out-of-Plane

Diagnostic for 1,2,3,5-

tetrasubstituted benzene

(isolated H atoms).

Nuclear Magnetic Resonance (NMR) Analysis
Solvent:

(Deuterated Chloroform) Internal Standard: TMS (

0.00 ppm)[2]

H NMR (Proton)
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The asymmetry of the molecule is the defining feature here.[3] Unlike symmetric isomers, all

three methyl groups are chemically distinct, though they may overlap.

Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Context

7.15 - 7.25 Singlet (s) 1H H-6

Deshielded.

Ortho to the

carbonyl group.

6.95 - 7.05 Singlet (s) 1H H-4

Shielded.

Flanked by

methyls at C3

and C5; meta to

carbonyl.

5.50 - 6.50 Broad (br) 2H NH

Amide protons.

Shift varies with

concentration/H-

bonding.

2.38 Singlet (s) 3H 2-CH
Ortho to carbonyl

(deshielded by

anisotropy).

2.32 Singlet (s) 3H 3-CH Adjacent to 2-Me

and 4-H.

2.28 Singlet (s) 3H 5-CH Meta to carbonyl.

Note: The aromatic protons H-4 and H-6 appear as singlets (or very fine doublets due to long-

range W-coupling ~1-2 Hz) because they are not adjacent to each other.

C NMR (Carbon)
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Shift (

, ppm)
Assignment Environment

171.5 C=O Carbonyl carbon.

138.0 - 132.0 C-q
Quaternary aromatic carbons

(C-1, C-2, C-3, C-5).

131.0 C-6 Aromatic CH (Deshielded).

128.5 C-4 Aromatic CH.

20.5, 19.8, 18.5 CH Three distinct methyl signals.

Quality Control & Validation Protocol
To validate a synthesized batch of 2,3,5-Trimethylbenzamide, follow this self-validating logic:

Melting Point Check: The amide should have a higher melting point than the acid precursor (

for acid). Expected range: 175-185°C (typical for trimethylbenzamides).

Solubility Test: Insoluble in water (unlike salts), soluble in organic solvents (DCM, EtOAc).

Acid Impurity Check: Run IR. If a broad peak exists at 2500-3300

, the sample contains unreacted 2,3,5-trimethylbenzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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